molecular formula C12H15ClF3N3O2S B2692842 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane CAS No. 1022094-80-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane

Cat. No. B2692842
CAS RN: 1022094-80-9
M. Wt: 357.78
InChI Key: CKVUIEFBGIRROT-UHFFFAOYSA-N
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Description

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane” is a chemical compound with potential applications in various fields. It contains a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. It’s worth noting that the compound is related to 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The spatial configuration of the carbon atoms connected to certain groups plays an important role in the activity of the compound .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds featuring trifluoromethyl and sulfonyl groups, as well as pyridine and diazepane structures, have been widely studied. For example, trifluoromethanesulfonyl azide has been identified as an efficient reagent for the preparation of α-cyano-α-diazo carbonyls, showcasing the utility of trifluoromethylated reagents in organic synthesis (Wurz, Lin, & Charette, 2003). Additionally, the multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines highlights the potential for creating biologically active compounds through innovative synthetic routes (Lee, Han, Shin, & Yoo, 2014).

Molecular Modeling and Structural Studies

Molecular modeling and structural analysis have been applied to understand the properties and potential applications of pyridinium-based ionic liquids, offering insights into the thermodynamic and transport properties of compounds with pyridine units (Cadena et al., 2006). Such studies are critical for designing new materials and understanding their behavior in various conditions.

Novel Catalytic and Biological Applications

Research has explored the catalytic and biological applications of compounds containing diazepane, pyridine, and sulfonyl functional groups. For instance, nickel(II) complexes of sterically modified linear N4 ligands have been studied for their catalytic activity in alkane hydroxylation (Sankaralingam, Vadivelu, & Palaniandavar, 2017), demonstrating the potential of such structures in facilitating important chemical transformations.

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O2S/c1-22(20,21)19-4-2-3-18(5-6-19)11-10(13)7-9(8-17-11)12(14,15)16/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUIEFBGIRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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